Cas no 182481-13-6 (1H-Imidazole, 1-acetyl-2-phenyl- (9CI))

1H-Imidazole, 1-acetyl-2-phenyl- (9CI) structure
182481-13-6 structure
Product name:1H-Imidazole, 1-acetyl-2-phenyl- (9CI)
CAS No:182481-13-6
MF:C11H10N2O
MW:186.2099
CID:113855
PubChem ID:588989

1H-Imidazole, 1-acetyl-2-phenyl- (9CI) Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazole, 1-acetyl-2-phenyl- (9CI)
    • Ethanone,1-(2-phenyl-1H-imidazol-1-yl)-
    • 1H-Imidazole, 1-acetyl-2-phenyl- (9CI)
    • 1-Acetyl-2-phenylimidazole
    • 1-Acetyl-2-phenyl-1H-imidazole #
    • 1-(2-phenylimidazol-1-yl)ethanone
    • 182481-13-6
    • GVJVBXBAPAIFIQ-UHFFFAOYSA-N
    • Inchi: InChI=1S/C11H10N2O/c1-9(14)13-8-7-12-11(13)10-5-3-2-4-6-10/h2-8H,1H3
    • InChI Key: GVJVBXBAPAIFIQ-UHFFFAOYSA-N
    • SMILES: C(N1C=CN=C1C1C=CC=CC=1)(=O)C

Computed Properties

  • Exact Mass: 186.0794
  • Monoisotopic Mass: 186.079312947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 211
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 34.9Ų
  • XLogP3: 1.6

Experimental Properties

  • PSA: 34.89

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